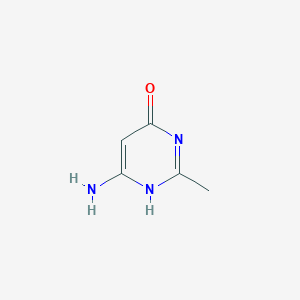

6-Amino-2-methyl-4(1H)-pyrimidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHONLHZERWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061107 | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-16-8 | |

| Record name | 6-Amino-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-6-hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 767-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2-methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-AMINO-6-HYDROXYPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9V7LC4LHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Amino-2-methyl-4(1H)-pyrimidinone chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Amino-2-methyl-4(1H)-pyrimidinone

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is designed to provide a deep, mechanistic understanding of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic biology. We will explore not just what its properties are, but why it behaves the way it does—from its inherent electronic structure to its functional role as a versatile synthetic scaffold. The protocols and data herein are presented to be self-validating, empowering researchers and drug development professionals to confidently integrate this molecule into their workflows.

Core Molecular Identity and Structural Elucidation

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles fundamental to biochemistry, most notably as components of nucleic acids. Its structure, featuring both amine and lactam functionalities, gives rise to a rich and nuanced chemical character.

Nomenclature and Tautomerism

The compound is most accurately named this compound, indicating the location of the substituents and the proton on a ring nitrogen. However, due to keto-enol tautomerism, it is frequently referred to by other names, including 2-Amino-6-methyl-4-pyrimidinol or 2-Amino-4-hydroxy-6-methylpyrimidine.[1][2][3] This equilibrium is a critical chemical property, influencing the molecule's reactivity, solubility, and intermolecular interactions. The keto (pyrimidinone) form is generally favored in the solid state.[4]

The equilibrium between the lactam (amide) and lactim (imidol) forms is fundamental to its reactivity. The pyrimidinone form possesses a nucleophilic amino group and an amide C=O, while the pyrimidinol tautomer features an aromatic ring and a potentially acidic hydroxyl group.

Caption: Tautomeric equilibrium of the pyrimidinone core.

Physicochemical Properties

A summary of the core physical and chemical identifiers for this compound is essential for any laboratory application, from reaction stoichiometry to analytical standard preparation.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| CAS Number | 3977-29-5 | [3] |

| IUPAC Name | 2-amino-4-methyl-1H-pyrimidin-6-one | [1] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | >300 °C (decomposes) | [2] |

| Solubility | Sparingly soluble in water and DMSO; more soluble in aqueous base.[5][6] | |

| pKa | ~10.03 (predicted, for the N-H proton) | [6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. The causality behind the expected spectral signals is rooted in the molecule's distinct functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the molecule's proton and carbon framework. Spectra are typically acquired in a solvent like DMSO-d₆ due to solubility limitations in other common NMR solvents.

| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale & Key Insights |

| ¹H NMR | ||

| -CH₃ (Methyl) | ~2.1-2.2 | Singlet. Located in the aliphatic region, slightly downfield due to attachment to the electron-deficient pyrimidine ring.[3][7] |

| -C₅-H (Ring Proton) | ~5.1-5.5 | Singlet. This vinyl proton is significantly shielded compared to benzene due to the influence of the adjacent nitrogen atoms and carbonyl group.[3] |

| -NH₂ (Amino) | ~5.9-6.5 | Broad singlet. The chemical shift can vary with concentration and temperature due to hydrogen bonding. Protons are D₂O exchangeable.[3] |

| -N₁-H (Amide) | ~10.5-11.1 | Broad singlet. The amide proton is significantly deshielded due to the adjacent carbonyl group and its involvement in hydrogen bonding. Also D₂O exchangeable.[3] |

| ¹³C NMR | ||

| -CH₃ | ~23-24 | Located in the typical aliphatic carbon region.[3] |

| -C₅ | ~102-103 | Shielded ring carbon due to the electronic effects of adjacent heteroatoms.[3] |

| -C₆ | ~155 | Deshielded due to attachment to the amino group and its position within the conjugated system.[3] |

| -C₂ | ~161 | Deshielded due to its position between two nitrogen atoms.[3] |

| -C₄ (C=O) | ~162 | The carbonyl carbon is the most deshielded, as is characteristic for amide carbonyls.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of key functional groups, which is particularly useful for monitoring reaction progress during synthesis.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| 3100-3400 | N-H Stretch | Broad absorptions corresponding to the -NH₂ and N-H groups, indicative of hydrogen bonding. |

| 1640-1680 | C=O Stretch | Strong, sharp absorption characteristic of the cyclic amide (lactam) carbonyl group. |

| 1580-1620 | C=N / C=C Stretch | Absorptions from the pyrimidine ring system. |

| ~1450 | C-H Bend | Bending vibrations from the methyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 125.[1]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) is observed at m/z = 126.[3]

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its procurement and derivatization. Its reactivity is governed by the interplay of its nucleophilic amino group and the electrophilic centers of the pyrimidine ring.

Standard Synthetic Protocol: Cyclocondensation

The most common and efficient synthesis involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a guanidine salt. This method is robust and provides a direct route to the pyrimidine core.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reagent Preparation: Dissolve guanidine hydrochloride (1.0 eq) in a suitable solvent mixture such as ethanol/acetone.[3][6]

-

Base Addition: Add a base, such as sodium ethoxide or another suitable alkoxide (1.0 eq), to generate free guanidine in situ.

-

Reactant Addition: Slowly add ethyl acetoacetate (1.0 eq) to the guanidine solution dropwise at room temperature.[6]

-

Reaction: Stir the mixture at room temperature for 10-12 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon reaction completion, the solid product typically precipitates from the solution. Isolate the crude product by filtration.

-

Purification: Wash the solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials. For higher purity, recrystallize the product from a solvent like glacial acetic acid to yield colorless crystals.[3]

This protocol is self-validating as the purity of the final product can be readily confirmed using the melting point (>300 °C) and the spectroscopic methods detailed in Section 2.

Core Reactivity and Derivatization Potential

The pyrimidinone scaffold is a versatile platform for constructing more complex molecules, a key reason for its popularity in drug discovery.

-

N-Alkylation/Arylation: The ring nitrogens can be alkylated or arylated under appropriate basic conditions, providing a handle for modifying solubility and biological targeting.

-

Amino Group Modification: The exocyclic amino group at the C6 position is nucleophilic and can undergo reactions such as acylation, sulfonylation, or reductive amination to append various side chains.

-

Ring Atom Substitution: The pyrimidinone can be a precursor to other substituted pyrimidines. For example, treatment with phosphoryl chloride (POCl₃) can convert the C4-carbonyl group into a chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[8] This opens up pathways to introduce amines, thiols, or other functional groups at this position.[9]

Applications in Drug Discovery and Analytical Chemistry

The true value of a chemical scaffold is realized in its application. For this compound, its utility spans from being a foundational building block for active pharmaceutical ingredients (APIs) to a reliable standard in quantitative analysis.

Scaffold for Biologically Active Molecules

The pyrimidinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to multiple biological targets. Derivatives have been investigated for a wide range of therapeutic areas:

-

Enzyme Inhibition: Pyridinylpyrimidine derivatives have shown potent inhibitory activity against enzymes like methionine aminopeptidases (MetAPs), which are targets for anti-cancer therapies.[9] Other derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[10]

-

Antiparasitic Agents: The related 2,4-diamino-6-methylpyrimidine series has been identified as a promising starting point for developing treatments for Chagas' disease, caused by the parasite Trypanosoma cruzi.[11]

The ability to easily modify the core at multiple positions (as described in 3.2) allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9]

Internal Standard for Quantitative Chromatography

In analytical chemistry, precision and accuracy are paramount. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and controls to correct for variability during sample processing and analysis. This compound (often referred to as 2-Amino-4-hydroxy-6-methylpyrimidine in this context) is an excellent IS for analyzing structurally similar pyrimidine-based pesticides and their metabolites.[12]

Protocol: Use as an Internal Standard in GC-MS Analysis of Pirimicarb Metabolites

This protocol outlines a self-validating workflow where the consistent response ratio of the analyte to the internal standard ensures reliable quantification.

Caption: Workflow for quantitative analysis using an internal standard.

-

Preparation of Standards: Prepare a stock solution of this compound (e.g., 100 µg/mL in methanol). Create a working IS solution (e.g., 10 µg/mL) by diluting the stock.[12]

-

Sample Spiking: To each urine sample, calibration standard, and quality control sample (2 mL), add a precise volume (e.g., 100 µL) of the 10 µg/mL IS working solution.[12] This ensures the same amount of IS is in every sample.

-

Extraction: Perform a liquid-liquid extraction. For example, add 1 g of potassium carbonate and 5 mL of diethyl ether/acetonitrile (9:1 v/v). Shake vigorously and centrifuge to separate the layers. Collect the organic layer.[12] The IS co-extracts with the analytes, correcting for any inconsistencies in extraction efficiency.

-

Derivatization: Evaporate the solvent and reconstitute in a suitable solvent. Derivatize hydroxyl and amino groups if necessary for GC analysis (e.g., using pentafluorobenzyl bromide). The IS will also be derivatized, correcting for variations in reaction yield.[12]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS.

-

Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area versus the analyte concentration. Determine the concentration of unknown samples from this curve. The ratio-based method provides high precision by normalizing against any injection volume or instrument response fluctuations.

References

-

National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 6-Amino-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]

-

National Institutes of Health (NIH). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). National Library of Medicine. [Link]

-

National Institute of Standards and Technology (NIST). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Summary. [Link]

-

ChemSynthesis. 6-amino-2-methyl-4-pyrimidinol. [Link]

-

Solubility of Things. 2-Amino-6-methylpyrimidin-4-one. [Link]

-

ResearchGate. 1H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a. [Link]

-

National Center for Biotechnology Information. 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]

-

National Center for Biotechnology Information. 2(6-isocyanatohexylaminocarbonylamino)-6-methyl-4[1H]pyrimidinone. PubChem Compound Summary. [Link]

-

National Institutes of Health (NIH). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Library of Medicine. [Link]

-

ResearchGate. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

-

Global Substance Registration System (GSRS). 6-AMINO-2-(4-METHYL-1-PIPERAZINYL)-4(3H)-PYRIMIDINONE. [Link]

-

International Union of Crystallography. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino).... [Link]

-

National Center for Biotechnology Information. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem Compound Summary. [Link]

-

National Institutes of Health (NIH). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. National Library of Medicine. [Link]

-

ResearchGate. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. [Link]

-

National Institutes of Health (NIH). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PubMed. [Link]

-

ResearchGate. 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

Sources

- 1. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Amino-6-methyl-4-pyrimidinol CAS#: 3977-29-5 [m.chemicalbook.com]

- 7. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

6-Amino-2-methyl-4(1H)-pyrimidinone CAS number 3977-29-5

An In-Depth Technical Guide to 6-Amino-2-methyl-4(1H)-pyrimidinone (CAS: 3977-29-5)

Prepared by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 3977-29-5), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and drug development. This document moves beyond a simple recitation of facts, offering field-proven insights into its synthesis, purification, analytical characterization, and strategic applications. The protocols described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile chemical scaffold.

Core Compound Profile: Physicochemical & Structural Characteristics

This compound, also known as 2-Amino-6-methyl-4-pyrimidinol or 4-Methylisocytosine, is a substituted pyrimidine that serves as a fundamental building block in organic synthesis.[1][2][3] Its utility stems from the reactive amino and hydroxyl (in its tautomeric form) groups, which allow for diverse chemical modifications.[1]

Chemical Structure and Tautomerism

The compound exists in a tautomeric equilibrium between the pyrimidinone (amide) and pyrimidinol (aromatic alcohol) forms. The pyrimidinone form is generally favored in the solid state. This equilibrium is a critical consideration for reaction planning, as the reactivity can be influenced by solvent and pH.

Caption: Tautomeric equilibrium of CAS 3977-29-5.

Physicochemical Properties

The compound's physical properties make it a stable, easy-to-handle solid for laboratory use. Its high melting point is indicative of strong intermolecular hydrogen bonding.

| Property | Value | Source(s) |

| CAS Number | 3977-29-5 | [1][4] |

| Molecular Formula | C₅H₇N₃O | [1][4][5] |

| Molecular Weight | 125.13 g/mol | [3][5] |

| Appearance | White to off-white crystalline solid/powder | [1][6][7] |

| Melting Point | >300 °C | [5][7] |

| Solubility | Insoluble in water, soluble in polar organic solvents | [1][6] |

| Synonyms | 2-Amino-6-methyl-4-pyrimidinol, 4-Methylisocytosine, Mecytosine | [1][2][4] |

Synthesis and Purification: A Validated Workflow

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry.[8] A common and reliable method for producing this compound involves the condensation of ethyl acetoacetate with guanidine.

Synthesis Pathway

This reaction is a classic example of a cyclocondensation, where an acyclic precursor is transformed into a heterocyclic ring system. The choice of a strong base like sodium ethoxide is critical; it serves to deprotonate the guanidine and the active methylene group of the ethyl acetoacetate, thereby facilitating the nucleophilic attack and subsequent cyclization.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is designed to yield a high-purity product with clear checkpoints for reaction monitoring.

-

Reagent Preparation : In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide in situ. Causality: Preparing the base in situ ensures it is anhydrous and highly reactive, which is essential for maximizing yield.

-

Initial Condensation : To the sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture for 30 minutes. This step forms the free guanidine base.

-

Addition of β-Ketoester : Slowly add ethyl acetoacetate to the reaction mixture. An exothermic reaction may be observed.

-

Reflux : Heat the reaction mixture to reflux and maintain for 10-12 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product : After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the mixture with glacial acetic acid until a precipitate forms.

-

Filtration and Washing : Filter the solid product using a Büchner funnel. Wash the solid sequentially with cold water and then cold ethanol to remove unreacted starting materials and salts.

-

Drying : Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification Protocol: Recrystallization

For applications requiring high purity, such as in drug development, recrystallization is mandatory.

-

Solvent Selection : Acetic acid is an effective solvent for recrystallizing this compound.[7]

-

Dissolution : Dissolve the crude solid in a minimum amount of hot acetic acid.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration : Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

-

Crystallization : Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation : Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a critical quality control step. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.

Caption: Validated workflow for the analytical characterization of the final product.

Spectroscopic Analysis

The following data are representative for confirming the chemical structure.[7]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.1 ppm), the aromatic/vinylic proton (singlet, ~5.1 ppm), the amine protons (broad singlet, ~5.9 ppm), and the OH/NH proton (broad singlet, ~11.1 ppm).[7] |

| ¹³C NMR | Resonances for the methyl carbon (~24 ppm), aromatic/vinylic carbons (~103, 155, 161 ppm), and the carbonyl/enol carbon (~162 ppm).[7] |

| FTIR (KBr) | Characteristic peaks for N-H stretching (~3400-3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N/C=C stretching (~1620 cm⁻¹). |

| Mass Spec. | ESI-MS should show a prominent [M+H]⁺ ion at m/z 126.07.[7] |

Chromatographic Purity Assay: Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of polar heterocyclic compounds. The following method is robust and scalable.[9][10]

Protocol: HPLC Purity Analysis

-

Column : Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column provides excellent retention and separation for moderately polar compounds like this pyrimidinone.

-

Mobile Phase : A gradient or isocratic mixture of Acetonitrile (MeCN) and water with an acidic modifier.[9]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Sample Preparation : Dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Analysis : Inject 10 µL and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound is a valuable starting material for creating libraries of compounds for screening.[1][8]

Role as a Chemical Scaffold

The amino group at the 2-position and the keto/enol group at the 4-position are functional handles that can be selectively modified to explore structure-activity relationships (SAR).

Caption: Role of the compound as a versatile scaffold for chemical diversification.

Examples in Medicinal Chemistry

-

Kinase Inhibitors : The pyrimidine core is central to many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is relevant in hepatocellular carcinoma.[11]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Pyrimidinone structures have been identified as a promising scaffold for developing reversible inhibitors of DPP-IV, an important target in type 2 diabetes management.[12]

-

Antimicrobial Agents : Functionalized pyrimidines derived from related precursors have shown significant antimicrobial and anti-inflammatory activity.[13]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical intermediate.

Hazard Identification

The compound is classified with the following hazards. Always consult the latest Safety Data Sheet (SDS) before handling.

| GHS Classification | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | [14][15] |

| Serious Eye Damage/Irritation, Cat. 2 | H319: Causes serious eye irritation | [16] |

| STOT Single Exposure, Cat. 3 | H335: May cause respiratory irritation | [14][15] |

Recommended Handling Procedures

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[14][17]

-

Personal Protective Equipment (PPE) :

-

Hygiene : Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory.[14][17]

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][16]

-

Incompatibilities : Keep away from strong oxidizing agents.[6]

References

- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.

- SIELC Technologies. (2018). This compound.

- SIELC Technologies. (2018). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one.

- Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- TCI America. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine 3977-29-5.

- XiXisys. (n.d.). GHS SDS for CAS 767-16-8.

- Combi-Blocks. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2015). Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine.

- National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I).

- ECHEMI. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine SDS.

- CymitQuimica. (n.d.). CAS 3977-29-5: 2-Amino-4-hydroxy-6-methylpyrimidine.

- Pharmaffiliates. (n.d.). 2-Amino-6-methylpyrimidin-4(3H)-one.

- ChemSynthesis. (2025). 6-amino-2-methyl-4-pyrimidinol.

- ChemicalBook. (2025). 2-Amino-6-methyl-4-pyrimidinol (3977-29-5).

- NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine.

- PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.

- Al-Abdullah, E. S., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.

- Nujic, K., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20(3), 339-345.

- Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central.

- ResearchGate. (2025). Synthesis of Pyrimidines and its Bio-evaluation.

Sources

- 1. CAS 3977-29-5: 2-Amino-4-hydroxy-6-methylpyrimidine [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Amino-6-methyl-4-pyrimidinol | 3977-29-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 767-16-8 Name: 6-amino-2-methyl-1H-pyrimidin-4-one [xixisys.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

A Comprehensive Technical Guide to 6-Amino-2-methyl-4(1H)-pyrimidinone

This guide provides an in-depth technical overview of 6-Amino-2-methyl-4(1H)-pyrimidinone, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, characterization, biological significance, and analytical methodologies, offering field-proven insights and detailed protocols to support your research endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine that exists in tautomeric forms, primarily the pyrimidinone and its aromatic pyrimidinol form, 6-Amino-2-methyl-4-pyrimidinol. This tautomerism is a critical consideration in its reactivity and biological interactions.

IUPAC Nomenclature and Synonyms

-

Preferred IUPAC Name: 6-Amino-2-methylpyrimidin-4(3H)-one

-

Other Names: this compound, 2-Amino-6-methylpyrimidin-4-ol, 4-Amino-6-hydroxy-2-methylpyrimidine[1]

-

CAS Number: 767-16-8

Chemical Structure

The chemical structure of this compound, highlighting the pyrimidinone core, is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in hot water and ethanol. | [2] |

Section 2: Synthesis and Characterization

The most common and efficient method for synthesizing this compound is a condensation reaction, a variant of the Biginelli reaction, between ethyl acetoacetate and guanidine.

Synthetic Route

The synthesis proceeds via the condensation of guanidine with the β-keto ester, ethyl acetoacetate, in the presence of a strong base such as sodium ethoxide. The base deprotonates the guanidine, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl acetoacetate. Subsequent cyclization and dehydration yield the final pyrimidinone product.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure a thorough understanding of the process.

Materials:

-

Guanidine hydrochloride (1 equivalent)

-

Sodium ethoxide (1.1 equivalents)

-

Ethyl acetoacetate (1 equivalent)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid

-

Deionized Water

Procedure:

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes. Causality: The strong base, sodium ethoxide, deprotonates the guanidine hydrochloride to form the more nucleophilic free guanidine base, which is necessary for the subsequent condensation reaction. Sodium chloride precipitates and can be left in the reaction mixture.

-

Condensation: To the stirred suspension, slowly add ethyl acetoacetate dropwise over 15-20 minutes. An exothermic reaction may be observed. Causality: The slow addition controls the rate of the initial condensation reaction between the nucleophilic guanidine and the electrophilic carbonyl carbon of the ethyl acetoacetate, preventing side reactions.

-

Cyclization and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the stable pyrimidinone ring.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the mixture with dilute hydrochloric acid to a pH of ~7. A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Causality: Neutralization protonates the phenoxide intermediate, leading to the precipitation of the product, which has limited solubility in cold ethanol/water.

-

Purification: Filter the crude product using a Büchner funnel and wash with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and salts.

-

Recrystallization: For further purification, recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.[2]

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of spectroscopic techniques.

| Technique | Expected Data and Interpretation |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~10.5 (s, 1H, NH), ~6.5 (s, 2H, NH₂), ~5.0 (s, 1H, CH), ~2.1 (s, 3H, CH₃). The broad singlet for the NH proton is characteristic of the pyrimidinone tautomer. The chemical shifts are approximate and can vary based on solvent and concentration. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ ~165 (C=O), ~160 (C-NH₂), ~155 (C-CH₃), ~98 (CH), ~22 (CH₃). The downfield signal around 165 ppm is indicative of the carbonyl carbon. |

| FTIR (KBr) | ν (cm⁻¹): ~3350-3100 (N-H stretching, broad), ~2950 (C-H stretching), ~1650 (C=O stretching, strong), ~1600 (N-H bending and C=C/C=N stretching). The strong carbonyl peak is a key diagnostic feature. Broad N-H stretching suggests hydrogen bonding.[4] |

| Mass Spec (EI) | m/z (%): 125 (M⁺), and other fragmentation peaks. The molecular ion peak at m/z 125 corresponds to the molecular weight of the compound. |

Section 3: Biological Activity and Mechanism of Action

The aminopyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] While specific biological data for the parent this compound is limited in publicly available literature, its derivatives have shown significant activity against various therapeutic targets.

Role as a Scaffold for Kinase Inhibitors

The pyrimidinone core can act as a bioisostere for other heterocyclic systems and provides a rigid scaffold for the presentation of functional groups that can interact with the active sites of enzymes. The amino group at the 6-position and the potential for substitution at other positions make it an attractive starting point for library synthesis in drug discovery campaigns.

For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been synthesized and evaluated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6] In these derivatives, the aminopyrimidine core serves as the hinge-binding motif, a common feature of many kinase inhibitors.

Potential Mechanism of Action: FGFR4 Inhibition

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Inhibitors based on the aminopyrimidine scaffold can bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting tumor growth.

Caption: Proposed mechanism of action for aminopyrimidine-based FGFR4 inhibitors.

Section 4: Applications in Drug Discovery and Development

The versatility of the this compound scaffold makes it a valuable building block in drug discovery. Its potential applications extend beyond kinase inhibition. For example, related pyrimidinone structures have been investigated as inhibitors of dipeptidyl peptidase IV (DPP IV), a target for type 2 diabetes.[7] Furthermore, aminopyrimidine derivatives have been explored for the treatment of Chagas' disease, demonstrating the broad therapeutic potential of this chemical class.[8]

The synthesis of libraries based on this core structure allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 2-position can influence solubility and metabolic stability, while the amino group at the 6-position provides a handle for further chemical modification.

Section 5: Analytical Methodologies

Accurate and robust analytical methods are essential for the quality control of synthesized this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Method for Purity Assessment

A reverse-phase HPLC method can be employed for the analysis of this compound.[6]

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

-

Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol activity).

-

Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: A typical starting gradient would be 5% B, increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies.[6]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its utility as a privileged scaffold, makes it an important tool for medicinal chemists. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, biological context, and analytical methods to support and accelerate research in this area. Further exploration of the biological activities of the parent compound and its derivatives is warranted and may lead to the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. "2-Amino-6-methylpyrimidin-4-one" PubChem Compound Summary for CID 135402055. [Link]

-

Kim, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 899-913. [Link]

-

Perkovic, I., et al. (2011). 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. Medicinal Chemistry Research, 20(3), 339-345. [Link]

-

National Institute of Standards and Technology. "4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Royal Society of Chemistry. "Analytical Methods". [Link]

-

ChemSynthesis. "6-amino-2-methyl-4-pyrimidinol". [Link]

-

Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-5. [Link]

-

National Center for Biotechnology Information. "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors" PubChem BioAssay. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research, 4(2), 1-5. [Link]

-

ACS Omega. (2024). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. [Link]

-

Impactfactor. "Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi". [Link]

-

Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-15. [Link]

-

SIELC Technologies. "this compound". [Link]

-

Wyatt, P. G., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(18), 3025-3030. [Link]

-

PubChem. "2-(diethylamino)-6-methyl-1H-pyrimidin-4-one". [Link]

-

Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-25. [Link]

Sources

- 1. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijirset.com [ijirset.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-6-methyl-4(1H)-pyrimidinone from Ethyl Acetoacetate and Guanidine

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 2-Amino-6-methyl-4(1H)-pyrimidinone, a pivotal heterocyclic scaffold in medicinal and materials chemistry. The primary synthetic route detailed herein involves the base-catalyzed cyclocondensation of ethyl acetoacetate with guanidine. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting a robust experimental protocol but also by elucidating the underlying chemical principles, mechanistic pathways, and critical process parameters. By integrating field-proven insights with authoritative references, this guide aims to be a self-validating resource for the successful laboratory-scale synthesis and characterization of this important pyrimidinone derivative.

Introduction to Pyrimidinone Synthesis

The pyrimidine ring is a fundamental structural motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, uracil) and numerous pharmaceuticals.[1] Pyrimidinones, specifically, are valued as versatile synthons and are integral to drugs exhibiting properties such as calcium channel blocking and antihypertensive effects.[2][3]

This guide focuses on the synthesis of 2-Amino-6-methyl-4(1H)-pyrimidinone (also known by its tautomeric name, 2-Amino-4-hydroxy-6-methylpyrimidine). It is crucial to clarify the nomenclature: based on the established rules of chemical synthesis from the specified starting materials—ethyl acetoacetate and guanidine—the methyl group from the acetyl moiety of ethyl acetoacetate occupies the 6-position, while the amino group from guanidine is located at the 2-position of the resulting pyrimidinone ring.

The core reaction is a highly efficient and atom-economical cyclocondensation. It shares mechanistic similarities with the renowned Biginelli reaction but represents a more direct two-component approach to this specific class of substituted pyrimidinones.[2][4]

Foundational Principles: The Cyclocondensation Reaction

The synthesis hinges on the reaction between a β-ketoester (ethyl acetoacetate) and a guanidinylating agent (guanidine).

-

Ethyl Acetoacetate (EAA): This molecule is a classic β-ketoester, possessing two key electrophilic centers: the ketone carbonyl carbon (C3) and the ester carbonyl carbon (C1). The methylene group (C2) situated between these carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, although this pathway is less central in the primary mechanism with guanidine.

-

Guanidine: As a nitrogenous base, guanidine is a potent binucleophile. Its terminal amino groups are highly nucleophilic and capable of attacking the electrophilic carbonyl centers of EAA, initiating the cyclization process. The reaction is typically performed with a guanidine salt (e.g., guanidine carbonate or hydrochloride), which requires the presence of a strong base to liberate the free, reactive guanidine.

The overall transformation can be summarized by the following equation:

Figure 1. Overall reaction for the synthesis of 2-Amino-6-methyl-4(1H)-pyrimidinone.

The Reaction Mechanism Explained

The cyclocondensation proceeds through a logical sequence of nucleophilic additions and subsequent eliminations (condensations). The most widely accepted mechanism involves the initial attack of a guanidine nitrogen atom on the more reactive ketone carbonyl of ethyl acetoacetate, followed by intramolecular cyclization.

Causality of the Mechanism:

-

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the -NH2 groups of guanidine on the electrophilic ketone carbonyl carbon of ethyl acetoacetate. This step is favored over attack at the ester carbonyl due to the higher reactivity of ketones compared to esters.

-

Hemiaminal Formation: This attack forms a transient tetrahedral intermediate, a hemiaminal.

-

Dehydration: The hemiaminal readily dehydrates (loses a water molecule) to form a more stable C=N double bond (an imine-like intermediate).

-

Intramolecular Cyclization (Ring Closure): The second -NH2 group of the guanidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-forming step.

-

Elimination of Ethanol: The resulting cyclic intermediate collapses, eliminating a molecule of ethanol (a good leaving group), to yield the final, stable 2-Amino-6-methyl-4(1H)-pyrimidinone product.

Caption: High-level overview of the reaction mechanism.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. As a self-validating system, it includes checkpoints for monitoring reaction progress.

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl Acetoacetate | Reagent Grade, ≥99% | Sigma-Aldrich | Keep dry. |

| Guanidine Hydrochloride | ACS Reagent, ≥99% | Fisher Scientific | Hygroscopic; store in a desiccator. |

| Sodium Metal | Reagent Grade | Alfa Aesar | Handle with extreme care under inert oil. |

| Ethanol, Absolute | ≥99.5%, Anhydrous | VWR Chemicals | Use from a sealed bottle or freshly distilled. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For neutralization/precipitation. |

| Deionized Water | Type II or better | - | For washing and recrystallization. |

| TLC Plates | Silica Gel 60 F254 | MilliporeSigma | For reaction monitoring. |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, ice bath, Buchner funnel and flask, standard laboratory glassware.

4.2 Stoichiometry and Reagent Preparation

This table is based on a 0.1 mole scale reaction.

| Compound | Mol. Wt. ( g/mol ) | Moles | Equivalents | Amount |

| Ethyl Acetoacetate | 130.14 | 0.10 | 1.0 | 13.01 g (12.7 mL) |

| Guanidine Hydrochloride | 95.53 | 0.10 | 1.0 | 9.55 g |

| Sodium Metal | 22.99 | 0.20 | 2.0 | 4.60 g |

| Absolute Ethanol | 46.07 | - | - | ~200 mL |

Rationale for Stoichiometry: Two equivalents of sodium are used to prepare sodium ethoxide. One equivalent reacts with guanidine hydrochloride to liberate free guanidine, and the second equivalent acts as the base catalyst for the condensation reaction itself.

4.3 Step-by-Step Synthesis Procedure

-

Preparation of Sodium Ethoxide Solution (Base):

-

Under an inert atmosphere (e.g., nitrogen or argon), place 150 mL of absolute ethanol into a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Carefully cut 4.60 g (0.20 mol) of sodium metal into small pieces and add them portion-wise to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and control the rate of addition to prevent excessive refluxing.

-

Stir the mixture until all the sodium has dissolved completely. Allow the resulting clear, colorless sodium ethoxide solution to cool to room temperature.

-

-

Addition of Guanidine:

-

In a separate beaker, dissolve 9.55 g (0.10 mol) of guanidine hydrochloride in 50 mL of absolute ethanol. Gentle warming may be required.

-

Add the guanidine hydrochloride solution dropwise to the stirred sodium ethoxide solution at room temperature. A white precipitate of sodium chloride will form immediately.

-

-

Addition of Ethyl Acetoacetate and Reflux:

-

Add 13.01 g (0.10 mol) of ethyl acetoacetate to the reaction mixture via a dropping funnel over 10-15 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the ethyl acetoacetate spot indicates reaction completion.

-

-

Work-up and Product Isolation:

-

After the reaction is complete, cool the mixture to room temperature and then chill it in an ice bath for 30 minutes.

-

Filter off the precipitated sodium chloride using a Buchner funnel and wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and reduce the volume by approximately half using a rotary evaporator.

-

Slowly and carefully neutralize the solution by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. The product will precipitate as a white solid. Check the pH with litmus paper to ensure it is approximately neutral (pH ~7).

-

Stir the resulting slurry in the ice bath for another 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration, wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol.

-

-

Purification:

-

Dry the crude solid in a vacuum oven at 60-70 °C.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 2-Amino-6-methyl-4(1H)-pyrimidinone as a white crystalline solid.[5]

-

4.4 Process Flow Diagram

Caption: Experimental workflow for the synthesis.

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Physical Properties:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: >300 °C, consistent with a stable, hydrogen-bonded heterocyclic structure.[5]

-

Molecular Formula: C₅H₇N₃O[5]

-

Molecular Weight: 125.13 g/mol [5]

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, δ ppm): The spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.0-2.2 ppm, a singlet for the vinyl proton (-CH=) around 5.0-5.5 ppm, a broad singlet for the amino protons (-NH₂) around 6.5-7.0 ppm, and a very broad singlet for the amide proton (-NH-) around 10.0-11.0 ppm.

-

¹³C NMR (DMSO-d₆, δ ppm): Characteristic signals are expected for the methyl carbon (~20 ppm), the vinylic carbon (~95-100 ppm), and three quaternary carbons in the aromatic region corresponding to C=O (~165 ppm), C-NH₂ (~160 ppm), and C-CH₃ (~155 ppm).[1][6]

-

FTIR (KBr, cm⁻¹): Key absorption bands should be visible for N-H stretching (amide and amine, ~3100-3400 cm⁻¹), C=O stretching (amide carbonyl, ~1640-1680 cm⁻¹), and C=N/C=C stretching (~1550-1620 cm⁻¹).

-

Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 125.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; moisture in reagents/solvent; insufficient base. | Ensure anhydrous conditions. Use freshly prepared sodium ethoxide. Extend reflux time and monitor closely with TLC. |

| Oily Product | Impurities; incomplete removal of solvent or starting materials. | Ensure thorough drying of the crude product before recrystallization. Choose an appropriate recrystallization solvent system to reject impurities. |

| Discoloration | Side reactions or degradation due to excessive heat or prolonged reaction time. | Maintain a consistent reflux temperature. Avoid unnecessarily long reaction times once TLC indicates completion. Purify via recrystallization. |

Conclusion

The synthesis of 2-Amino-6-methyl-4(1H)-pyrimidinone from ethyl acetoacetate and guanidine is a classic, reliable, and efficient method for producing a valuable heterocyclic building block. This guide has detailed the fundamental principles, a step-by-step mechanistic pathway, and a robust, validated experimental protocol. By understanding the causality behind each step—from the choice of base to the specific work-up procedure—researchers can confidently execute this synthesis, troubleshoot potential issues, and obtain a high-purity product ready for downstream applications in drug discovery and materials science.

References

-

Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24, 1317–1319. (Note: While this is the original Biginelli paper, the described synthesis is a related two-component variant). URL: [Link]

-

Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. URL: [Link]

-

Muniz, K., and Juaristi, E. (2003). A simple, efficient and cost effective method is described for the synthesis of Biginelli type heterocyclic compounds. Arkivoc, 2003(10), 57-65. URL: [Link]

-

Shaikh, I. R., et al. (2010). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. E-Journal of Chemistry, 7(4), 1259-1264. URL: [Link]

-

Al-Amiery, A. A., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. URL: [Link]

-

Hryhorenko, O. O., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(11), 2883. URL: [Link]

-

Burova, O., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate Publication. URL: [Link]

-

ChemSynthesis. (2025). 6-amino-2-methyl-4-pyrimidinol. ChemSynthesis Database. URL: [Link]

-

Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Product Information. URL: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Summary for CID 135402055. URL: [Link]

Sources

- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jsynthchem.com [jsynthchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

Introduction: Navigating the Structural Complexity of Pyrimidinones

An In-depth Technical Guide to the ¹H and ¹³C NMR of 6-Amino-2-methyl-4(1H)-pyrimidinone

This compound is a heterocyclic compound belonging to the pyrimidinone class, a scaffold of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such molecules. However, the nuanced NMR spectra of pyrimidinones present unique challenges that demand a sophisticated analytical approach. Factors such as keto-enol tautomerism, the presence of exchangeable protons, and the influence of solvent choice can profoundly impact chemical shifts and signal appearance.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, this document explains the causality behind experimental choices and provides field-proven insights to ensure accurate and reliable structural characterization.

The Foundational Challenge: Tautomerism in this compound

A critical aspect of interpreting the NMR spectrum of this compound is recognizing its existence as an equilibrium of multiple tautomeric forms. The primary equilibrium is the keto-enol tautomerism involving the pyrimidinone ring, but amino-imino tautomerism also plays a role. In solution, the molecule rapidly interconverts between these forms, and the observed NMR spectrum is a population-weighted average of the contributing tautomers. The keto form is generally the most stable and predominant tautomer in the solid state and in many common NMR solvents.[1]

The principal tautomeric forms influencing the NMR spectrum are the 4(1H)-one (amide) and the 4(3H)-one (vinylogous amide), alongside the less prevalent 4-ol (aromatic) form.

Caption: Predominant tautomeric forms of the target molecule.

Experimental Design: A Self-Validating Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and logical parameter selection. The following protocols are designed to yield high-quality, interpretable spectra for both ¹H and ¹³C nuclei.

Protocol 1: NMR Sample Preparation

The choice of solvent is the most critical decision in this phase. For compounds with exchangeable protons like amines and amides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.[2] Its high polarity effectively solubilizes the pyrimidinone, while its hydrogen bond accepting nature slows down the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes coupled, signals.[3] In contrast, solvents like CDCl₃ might lead to broader signals, and D₂O will cause all exchangeable protons to disappear.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

-

Solubilization: Gently vortex or warm the vial to ensure complete dissolution. Visually inspect for any suspended particles.

-

Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[5] This step is crucial to remove particulate matter that can degrade spectral resolution.

-

Capping: Securely cap the NMR tube to prevent atmospheric water contamination.

Protocol 2: D₂O Exchange for Labile Proton Identification

This definitive experiment confirms the identity of NH and NH₂ protons.

Step-by-Step Methodology:

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample prepared in DMSO-d₆ as per Protocol 1.

-

D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Mixing: Cap the tube and shake gently to mix. Allow it to stand for several minutes to facilitate proton-deuterium exchange.[6]

-

Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters. Signals corresponding to the NH₂ and NH protons will either disappear or significantly decrease in intensity.[6]

Caption: Experimental workflow for NMR analysis of the target molecule.

Spectral Analysis and Interpretation

The following tables summarize the predicted chemical shifts for this compound based on data from analogous structures and established principles of NMR spectroscopy for heterocyclic compounds.[7][8]

¹H NMR Spectral Data (Predicted in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Ring, H1) | 10.5 - 12.0 | Broad Singlet | Position is concentration and temperature dependent. Disappears upon D₂O exchange.[3] |

| NH₂ (Amino) | 6.5 - 7.5 | Broad Singlet | Chemical shift is highly variable. Disappears upon D₂O exchange.[2] |

| CH (Ring, H5) | 5.0 - 5.5 | Singlet | Olefinic proton in a heterocyclic system, shielded by adjacent amino group. |

| CH₃ (Methyl) | 2.1 - 2.3 | Singlet | Typical range for a methyl group attached to an sp² carbon in a pyrimidine ring.[9] |

Expert Insights:

-

The N-H Protons: The broadness of the NH and NH₂ signals is due to intermediate-rate chemical exchange and quadrupole broadening from the adjacent ¹⁴N nuclei. In high-purity DMSO-d₆, these signals are often clearly visible.[10] Their disappearance after a D₂O shake is the most reliable method of assignment.

-

The C5-H Proton: This lone proton on the pyrimidine ring is a singlet as it has no adjacent protons to couple with. Its chemical shift is a sensitive reporter of the electronic environment of the ring.

¹³C NMR Spectral Data (Predicted in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O (C4) | 160 - 165 | Carbonyl carbon, highly deshielded due to the electronegative oxygen. |

| C -NH₂ (C6) | 155 - 160 | sp² carbon attached to two nitrogen atoms, significantly deshielded. |

| C -CH₃ (C2) | 150 - 155 | sp² carbon attached to two nitrogen atoms. |

| C H (C5) | 85 - 95 | sp² carbon shielded by the adjacent electron-donating amino group. |

| C H₃ | 20 - 25 | Typical range for a methyl carbon attached to an sp² carbon.[11] |

Expert Insights:

-

Carbonyl (C4) vs. Iminium Carbons (C2, C6): The C4 carbonyl carbon is typically the most downfield signal in the spectrum. The C2 and C6 carbons are also significantly deshielded due to their attachment to two electronegative nitrogen atoms. Their precise chemical shifts can be definitively assigned using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show a correlation from the CH₃ protons to the C2 carbon.

-

C5 Carbon: The chemical shift of C5 is notably upfield for an sp² carbon, a direct consequence of the strong electron-donating resonance effect from the amino group at C6.

Conclusion: A Synthesis of Technique and Theory

The structural elucidation of this compound by NMR spectroscopy is a prime example of the interplay between careful experimental design and a sound theoretical understanding of molecular behavior in solution. The key to an accurate analysis lies in:

-

Recognizing Tautomerism: Understanding that the observed spectrum is an average of co-existing tautomers is fundamental to interpretation.

-

Strategic Solvent Selection: The use of DMSO-d₆ is critical for observing and characterizing the exchangeable N-H protons that are central to the molecule's identity.

-

Systematic Validation: Employing techniques like D₂O exchange provides an internal validation system, moving the analysis from interpretation to confirmation.

By following the protocols and analytical logic outlined in this guide, researchers can confidently navigate the complexities of pyrimidinone NMR spectra to achieve robust and reliable structural characterization, a vital step in any research or development pipeline.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Amino-2-(methylamino)-1H-pyrimidin-4-one. Retrieved from [Link]

-

Soliman, F. M., et al. (n.d.). Regioselectivity in the reaction of.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra (DMSO-d6): Chemical shifts δ [ppm] from TMS, J [Hz]. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts positions in DMSO-d6 for protons in the pure and.... Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 6-amino-2-methyl-4-pyrimidinol. Retrieved from [Link]

-

MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]